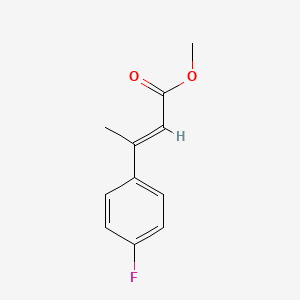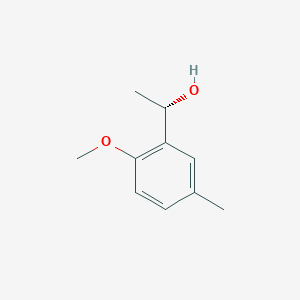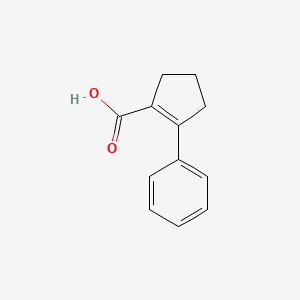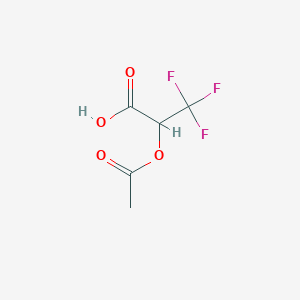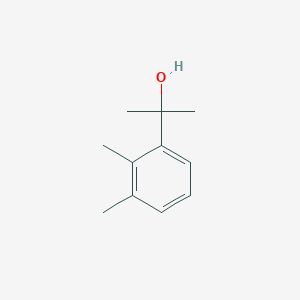
2-(2,3-Dimethylphenyl)propan-2-ol
描述
2-(2,3-Dimethylphenyl)propan-2-ol is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 3 positions, and a hydroxyl group attached to a propan-2-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 2-(2,3-Dimethylphenyl)propan-2-ol involves the Grignard reaction. This process typically starts with the reaction of 2,3-dimethylbenzyl chloride with magnesium in dry ether to form the Grignard reagent. This reagent is then reacted with acetone to yield the desired alcohol after hydrolysis.
Reaction Conditions
Solvent: Dry ether
Temperature: Room temperature
Reagents: Magnesium, acetone
-
Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of 2,3-dimethylbenzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions
Catalyst: Aluminum chloride
Temperature: Low to moderate temperatures
Solvent: Dichloromethane or similar non-polar solvent
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized versions of the above methods, often using continuous flow reactors to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation: : 2-(2,3-Dimethylphenyl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced to form hydrocarbons, typically using hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid
Reduction: H₂ gas with Pd/C catalyst
Substitution: SOCl₂ for halogenation
Major Products
Oxidation: 2-(2,3-Dimethylphenyl)propan-2-one (ketone), 2-(2,3-Dimethylphenyl)propanoic acid (carboxylic acid)
Reduction: 2-(2,3-Dimethylphenyl)propane
Substitution: 2-(2,3-Dimethylphenyl)propyl chloride
科学研究应用
2-(2,3-Dimethylphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 2-(2,3-Dimethylphenyl)propan-2-ol exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing catalytic processes.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dimethylphenyl)propan-2-ol
- 2-(2,4-Dimethylphenyl)propan-2-ol
- 2-(2,5-Dimethylphenyl)propan-2-ol
Uniqueness
2-(2,3-Dimethylphenyl)propan-2-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different physical properties and biological activities compared to its analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
属性
IUPAC Name |
2-(2,3-dimethylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-6-5-7-10(9(8)2)11(3,4)12/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAYPVCAAQCSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


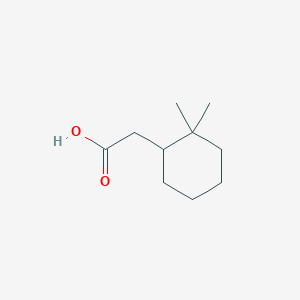
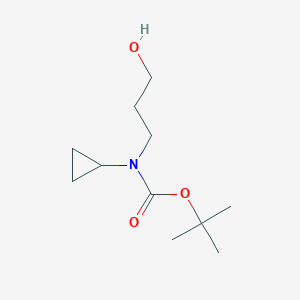
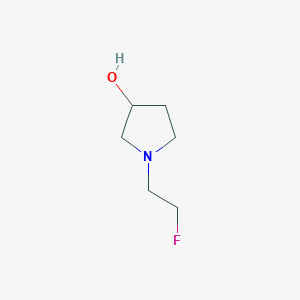
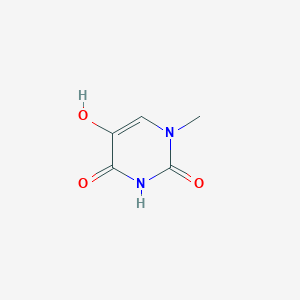
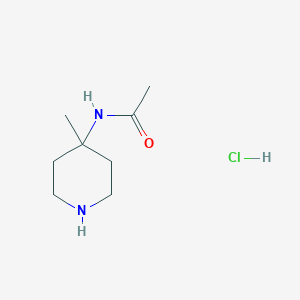
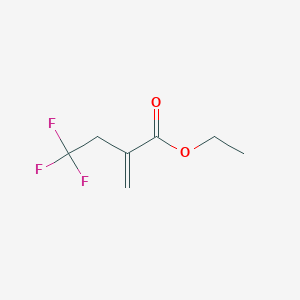
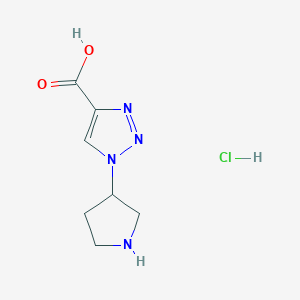
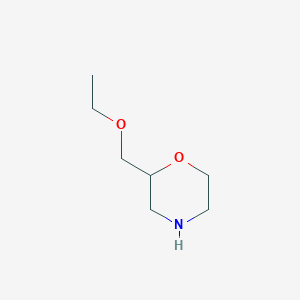
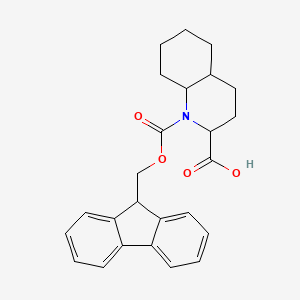
![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)
